Aspidin
Vue d'ensemble
Description
Aspidin, as described by the comparative anatomist Thomas Henry Huxley in 1858, is the microscopic structure of the skeleton in heterostracans, a group of fossil fishes that lived around 420 million years ago . The tissue he described has been central to debates concerning the origin of the vertebrate skeleton .
Synthesis Analysis
Unfortunately, there is no available information on the synthesis of Aspidin. The synthesis processes available are related to Aspirin, not Aspidin .Molecular Structure Analysis
The molecular structure analysis of Aspidin is not available in the current literature. The available information is related to Aspirin .Physical And Chemical Properties Analysis
The physical and chemical properties of Aspidin are not well-documented. The available information pertains to Aspirin .Applications De Recherche Scientifique
1. Potential in Osteosarcoma Therapy
Aspidin PB, extracted from Dryopteris fragrans, has shown promise in osteosarcoma therapy. It induces cell cycle arrest and apoptosis in human osteosarcoma cells through the p53/p21 and mitochondria-dependent pathways. It inhibits cell proliferation, alters cell cycle regulators, disrupts mitochondrial membrane potential, and activates caspase-9 and caspase-3 cascades, leading to DNA damage and apoptosis. This suggests its potential applicability in osteosarcoma treatment (Wan et al., 2015).
2. Antifungal Properties
Aspidin BB, another derivative from Dryopteris fragrans, exhibits significant antifungal properties. It has been effective against Trichophyton rubrum by inhibiting ergosterol biosynthesis, a key component of fungal cell membranes. This suggests its utility in treating chronic dermatophytosis (Yang et al., 2017).
3. Antibacterial Activity Against Acne
Aspidin BB demonstrates strong antibacterial activity against Propionibacterium acnes, a bacterium linked to acne. It disrupts bacterial cell membranes, causes DNA and protein damage, and inhibits inflammation-causing enzymes. This positions aspidin BB as a potential alternative treatment for acne vulgaris (Gao et al., 2016).
4. Evolutionary Study of Bone Origin
Aspidin, the primitive bone-like tissue, has been a subject of evolutionary biology. Studies using synchrotron X-ray tomographic microscopy show that aspidin is acellular dermal bone, challenging previous hypotheses and suggesting early vertebrates possessed a full repertoire of skeletal tissue types (Keating et al., 2018).
5. Anti-Fibrotic Effects in Keloid Treatment
Aspidin PB has shown efficacy in inhibiting fibrogenesis in TGF-β1-stimulated keloid fibroblasts. It blocks the PI-3K/Akt signaling pathway and reduces the expression of fibrotic markers, suggesting therapeutic potential in preventing keloids and other fibrotic diseases (Song et al., 2015).
6. Antibacterial Activity Against MRSA
Aspidinol from Dryopteris fragrans displays significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). It inhibits ribosome formation and amino acid synthesis in MRSA, indicating its potential as an alternative antibacterial agent (Hua et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-butanoyl-4-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O8/c1-7-9-15(26)17-20(29)13(19(28)12(3)22(17)33-6)11-14-21(30)18(16(27)10-8-2)24(32)25(4,5)23(14)31/h28-31H,7-11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGZOIJJUOHZJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C(C(=C2O)C)OC)C(=O)CCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00973947 | |
Record name | 2-Butanoyl-4-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00973947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aspidin | |
CAS RN |
584-28-1 | |
Record name | Aspidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanoyl-4-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00973947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASPIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21SD2R570 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.